molecular formula C5H3BrClF3N2 B13596278 4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole

4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole

Katalognummer: B13596278
Molekulargewicht: 263.44 g/mol
InChI-Schlüssel: UHIFDLMMXLUSFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole is a heterocyclic compound that contains bromine, chlorine, and trifluoromethyl groups attached to an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the imidazole ring, which can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Bromination: The imidazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 4-position.

    Chloromethylation: The chloromethyl group is introduced using chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of a base such as triethylamine.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound to its reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium dichromate (K2Cr2O7) and ceric ammonium nitrate (CAN) are used under acidic or basic conditions.

    Reduction: Reducing agents like diborane (B2H6) and catalytic hydrogenation (H2/Pd-C) are employed under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted imidazoles with various functional groups such as azides, thiols, and ethers.

    Oxidation: Oxidized products include imidazole oxides and related derivatives.

    Reduction: Reduced products include partially or fully hydrogenated imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, including antiviral, antibacterial, and anticancer drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Material Science: The compound is used in the development of advanced materials such as polymers, liquid crystals, and nanomaterials.

    Biological Studies: It is employed in biochemical assays and studies to investigate enzyme inhibition, receptor binding, and cellular signaling pathways.

Wirkmechanismus

The mechanism of action of 4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and exert its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-bromo-2-fluoro-1-(trifluoromethyl)benzene: Similar in structure but with a benzene ring instead of an imidazole ring.

    4-bromo-2-(trifluoromethyl)thiophene: Contains a thiophene ring instead of an imidazole ring.

    2-bromo-4-(trifluoromethyl)pyridine: Contains a pyridine ring instead of an imidazole ring.

Uniqueness

4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole is unique due to the presence of both bromine and chloromethyl groups on the imidazole ring, which allows for diverse chemical modifications and applications. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial fields.

Eigenschaften

Molekularformel

C5H3BrClF3N2

Molekulargewicht

263.44 g/mol

IUPAC-Name

4-bromo-2-(chloromethyl)-1-(trifluoromethyl)imidazole

InChI

InChI=1S/C5H3BrClF3N2/c6-3-2-12(5(8,9)10)4(1-7)11-3/h2H,1H2

InChI-Schlüssel

UHIFDLMMXLUSFY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=C(N1C(F)(F)F)CCl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.